molecular formula C14H15N5O2S2 B2839522 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034338-25-3

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2839522
CAS RN: 2034338-25-3
M. Wt: 349.43
InChI Key: HPJATGPLEBJRRZ-UHFFFAOYSA-N
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Description

“N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a compound that has been studied for its potential therapeutic applications. It is related to a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds that have been found to effectively inhibit a broad range of nucleos(t)ide-resistant Hepatitis B Virus (HBV) variants .


Synthesis Analysis

The synthesis of related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine compounds involves a synthetic scheme that contains five steps, the first three of which are one-pot, and allows for the production of compounds in fairly good yields . The process involves the use of NH-pyrazole carbonic acids as a key intermediate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The core structure is a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, which can be functionalized at various positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the production of tetrahydropyrazolo[1,5-a]pyrazines from corresponding pyrazole-5-carboxylic acids and aminoacetals . Further modification of these building blocks in the 3rd position by various functional groups is also possible .

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c20-23(21,13-6-3-4-11-14(13)18-22-17-11)16-9-10-8-15-19-7-2-1-5-12(10)19/h3-4,6,8,16H,1-2,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJATGPLEBJRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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